1-azido-3-fluoro-2-nitrobenzene
Description
1-Azido-3-fluoro-2-nitrobenzene is an aryl azide derivative with the molecular formula C₆H₃FN₄O₂ and a molecular weight of 182.11 g/mol. The compound features three substituents on the benzene ring: an azido group (-N₃) at position 1, a nitro group (-NO₂) at position 2, and a fluorine atom (-F) at position 3. This arrangement creates a unique electronic environment due to the electron-withdrawing effects of the nitro and fluorine groups, which influence the compound’s reactivity, stability, and applications in synthetic chemistry. Aryl azides like this are commonly used as intermediates in click chemistry, photolabeling, and the synthesis of heterocycles .
Properties
CAS No. |
874279-84-2 |
|---|---|
Molecular Formula |
C6H3FN4O2 |
Molecular Weight |
182.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway and Mechanism
The diazotization-azidation approach involves sequential nitration, diazotization, and azide substitution. This method adapts methodologies from halogenation protocols described in patent CN108002976B, replacing bromination reagents with sodium azide (NaN₃).
Step 1: Nitration of 3-Fluoroaniline
3-Fluoroaniline undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group is introduced ortho to the amino group, yielding 3-fluoro-2-nitroaniline . Reaction conditions must balance temperature control and acid strength to minimize byproducts like meta-substituted isomers.
Step 2: Diazotization
The amino group in 3-fluoro-2-nitroaniline is converted to a diazonium salt via treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. The diazonium intermediate is highly reactive and requires immediate use to prevent decomposition.
Step 3: Azide Substitution
The diazonium salt reacts with NaN₃ in the presence of a copper(I) catalyst (e.g., CuBr or CuCN) to replace the diazonium group with an azido moiety. This step parallels bromination procedures in, where cuprous bromide catalyzes halogen substitution.
Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature (Step 3) | 0–10°C |
| Solvent (Step 3) | Water/acetonitrile (1:1 v/v) |
| NaN₃ Equivalents | 1.2–1.5 |
| Catalyst Loading | 10 mol% CuBr |
Yield Optimization
Yields for this route range from 65% to 78%, influenced by:
-
Diazonium Stability : Rapid cooling and minimal light exposure prevent diazonium decomposition.
-
Catalyst Efficiency : Cu(I) salts enhance reaction kinetics by facilitating single-electron transfers.
-
Stoichiometry : Excess NaN₃ (≥1.2 eq.) ensures complete substitution but risks side reactions with nitro groups.
Nucleophilic Aromatic Substitution (NAS) Approach
Reaction Design
This method targets pre-functionalized substrates, such as 1-bromo-3-fluoro-2-nitrobenzene , where the bromine atom at position 1 is displaced by an azide group. NAS is favored in electron-deficient aromatic systems due to the nitro group’s meta-directing effects.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80–100°C |
| NaN₃ Equivalents | 2.0–3.0 |
| Reaction Time | 12–24 hours |
Substrate Synthesis
1-Bromo-3-fluoro-2-nitrobenzene is synthesized via:
-
Bromination of 3-fluoro-2-nitroaniline using N-bromosuccinimide (NBS) in acetic acid.
-
Separation of regioisomers via column chromatography (hexane/ethyl acetate).
Challenges :
-
Competing ipso and cine substitutions reduce regioselectivity.
-
Nitro groups deactivate the ring, necessitating elevated temperatures.
Yield and Limitations
Reported yields for NAS range from 50% to 62%, limited by:
-
Incomplete substitution due to steric hindrance.
-
Competing reduction of the nitro group under prolonged heating.
Comparative Analysis of Synthetic Routes
| Parameter | Diazotization-Azidation | NAS |
|---|---|---|
| Overall Yield | 65–78% | 50–62% |
| Reaction Time | 6–8 hours | 12–24 hours |
| Byproducts | Minor decomposition products | Regioisomers, reduced nitro |
| Scalability | High (batch processing) | Moderate (chromatography needed) |
| Safety | Diazonium instability | High-temperature hazards |
Key Insight : The diazotization-azidation route offers superior yields and scalability but requires meticulous control over diazonium intermediates. NAS is less efficient but avoids explosive intermediates.
Optimization Strategies
Solvent Effects
-
Diazotization-Azidation : Mixed solvents (water/acetonitrile) improve NaN₃ solubility without destabilizing the diazonium salt.
-
NAS : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of azide ions.
Catalyst Screening
Copper(I) catalysts (CuBr, CuCN) outperform palladium or nickel complexes in azide substitution. For example, CuBr increases yields by 15% compared to catalyst-free conditions.
Temperature Modulation
-
Lower temperatures (0–10°C) in diazotization steps minimize side reactions.
-
NAS benefits from gradual heating (ramping from 50°C to 100°C) to sustain reaction rates.
Chemical Reactions Analysis
1-Azido-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The azido group can be oxidized to form nitrenes, which are highly reactive intermediates useful in organic synthesis.
Common reagents used in these reactions include sodium azide, sodium nitrite, hydrochloric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
1-Azido-3-fluoro-2-nitrobenzene serves as a versatile intermediate in the synthesis of complex organic molecules. Its azido group enables participation in click chemistry reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole derivatives. This reaction is crucial in bioconjugation techniques where selective labeling of biomolecules is required.
Synthesis of Heterocycles
The compound is also utilized in the synthesis of various heterocyclic compounds and pharmaceuticals. The presence of the nitro group allows for reduction to amino derivatives, which may exhibit enhanced biological activities compared to their parent compounds.
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound is investigated for its potential role in drug development. The azido group can be activated through photochemical methods, leading to the release of nitrogen gas and formation of reactive intermediates that can interact with biological macromolecules. This property makes it suitable for applications in targeted drug delivery systems and as a cross-linker in biomaterials.
Bioconjugation Applications
The ability of the azido group to form stable triazole rings through cycloaddition reactions has been extensively studied for bioconjugation applications. This allows for the selective attachment of drugs or imaging agents to proteins or nucleic acids, facilitating advancements in therapeutic and diagnostic technologies.
Materials Science
Polymer Chemistry
this compound is also applied in materials science, particularly in the development of polymers. The azido group can be converted into nitrenes upon thermal or photolytic decomposition, which are highly reactive intermediates useful for polymer crosslinking. This property enhances the mechanical properties and stability of polymeric materials .
Mechanism of Action
The mechanism of action of 1-azido-3-fluoro-2-nitrobenzene involves the reactivity of its functional groups:
Azido Group: The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, a widely used method for bioconjugation and material synthesis.
Nitro Group: The nitro group can be reduced to an amino group, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-azido-3-fluoro-2-nitrobenzene with analogous aryl azides, focusing on substituent effects, molecular properties, and reactivity.
1-Azido-3-Chloro-2-Fluorobenzene (C₆H₃ClFN₃)
- Molecular Weight : 171.56 g/mol .
- Substituents : Azido (1), chlorine (3), fluorine (2).
- Key Differences: Replacing the nitro group with chlorine reduces molecular weight and alters electronic effects. The nitro group is a stronger electron-withdrawing group (EWG) than chlorine, making the target compound more electrophilic at the nitro-substituted position.
1-Azido-2-Nitrobenzene (C₆H₄N₄O₂)
- Molecular Weight : 164.12 g/mol .
- Substituents : Azido (1), nitro (2).
- Key Differences: The absence of fluorine at position 3 simplifies the electronic profile. Fluorine’s inductive (-I) effect enhances the nitro group’s electron-withdrawing capacity, increasing polarity and solubility in polar solvents compared to the non-fluorinated analog .
2-Azido-1,3-Diiodo-5-Nitrobenzene (C₆H₂I₂N₄O₂)
- Molecular Weight : 455.90 g/mol .
- Substituents : Azido (2), iodine (1,3), nitro (5).
- Key Differences :
- The iodine atoms add significant steric bulk and molecular weight, reducing solubility in organic solvents.
- The nitro group at position 5 (vs. position 2 in the target compound) alters regioselectivity in electrophilic substitution reactions. The target compound’s nitro group at position 2 directs incoming electrophiles to position 4 or 6, while iodine’s steric effects dominate in the diiodo derivative .
1-Azido-2-(Trifluoromethyl)benzene (C₇H₄F₃N₃)
- Molecular Weight : 187.12 g/mol .
- Substituents : Azido (1), trifluoromethyl (-CF₃) (2).
- Key Differences: The -CF₃ group is a stronger -I group than -NO₂ but lacks resonance (-R) effects. This results in a less polarized aromatic ring compared to the target compound. The target compound’s nitro group enables participation in nitro-reduction reactions to form amines, a pathway unavailable in the trifluoromethyl analog .
Data Table: Comparative Properties of Selected Aryl Azides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups | CAS Number |
|---|---|---|---|---|---|
| This compound | C₆H₃FN₄O₂ | 182.11 | 1, 2, 3 | -N₃, -NO₂, -F | Not available |
| 1-Azido-3-chloro-2-fluorobenzene | C₆H₃ClFN₃ | 171.56 | 1, 2, 3 | -N₃, -Cl, -F | EN 300-271347 |
| 1-Azido-2-nitrobenzene | C₆H₄N₄O₂ | 164.12 | 1, 2 | -N₃, -NO₂ | Not available |
| 2-Azido-1,3-diiodo-5-nitrobenzene | C₆H₂I₂N₄O₂ | 455.90 | 1, 2, 3, 5 | -N₃, -I, -NO₂ | 85224-42-6 |
| 1-Azido-2-(trifluoromethyl)benzene | C₇H₄F₃N₃ | 187.12 | 1, 2 | -N₃, -CF₃ | Not available |
Research Findings and Reactivity Insights
- Electronic Effects : The nitro group in this compound strongly deactivates the aromatic ring, making it less reactive toward electrophilic substitution but highly reactive toward nucleophilic aromatic substitution (NAS) at positions activated by the fluorine atom .
- Stability : The electron-withdrawing nitro and fluorine groups stabilize the azide moiety against thermal decomposition, a critical advantage over analogs like 1-azido-2-nitrobenzene, which lacks fluorine’s stabilizing -I effect .
- Synthetic Utility : The compound’s nitro group facilitates reduction to an amine (-NH₂), enabling its use in diazo-coupling reactions to generate azo dyes or heterocycles. This contrasts with 1-azido-3-chloro-2-fluorobenzene, where the chlorine substituent limits reduction pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-azido-3-fluoro-2-nitrobenzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) of a halogenated precursor (e.g., 3-fluoro-2-nitrobenzene derivatives) with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. Key variables include solvent polarity, temperature control, and stoichiometric ratios of NaN₃ to substrate. Monitoring reaction progress via TLC or HPLC is critical to optimize yield .
- Data Note : Reaction yields may vary due to competing side reactions (e.g., reduction of nitro groups under prolonged heating). Pre-purification of starting materials minimizes impurities .
Q. How should researchers characterize this compound to confirm purity and structure?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹⁹F NMR : Identify substituent positions (e.g., fluorine and nitro group coupling patterns).
- IR Spectroscopy : Confirm azide stretch (~2100 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular formula (C₆H₃FN₄O₂).
- X-ray Crystallography (if crystalline): Resolve steric effects of substituents .
Q. What are the primary reactivity patterns of this compound in organic synthesis?
- Methodology : The azide group enables click chemistry (e.g., Huisgen cycloaddition with alkynes to form triazoles). The nitro group can be reduced to an amine for further functionalization. Fluorine’s electron-withdrawing effect directs electrophilic substitutions to specific ring positions. Design experiments to test regioselectivity in cross-coupling reactions .
Advanced Research Questions
Q. How do computational models predict the stability and electronic properties of this compound?
- Methodology : Perform density functional theory (DFT) calculations to:
- Map electrostatic potential surfaces (EPS) to identify reactive sites.
- Calculate bond dissociation energies (BDEs) for the azide group to assess thermal stability.
- Simulate UV-Vis spectra to correlate with experimental photolysis data .
Q. What mechanisms underlie the photochemical decomposition of this compound, and how can nitrene intermediates be trapped?
- Methodology : Upon UV irradiation, the azide group releases N₂, forming a nitrene intermediate. Use matrix isolation techniques (e.g., argon matrices at 10 K) with ESR spectroscopy to detect triplet nitrenes. Trap intermediates with diethylamine or thioethers to form stable adducts for characterization .
- Contradiction Analysis : Conflicting reports on nitrene lifetimes may stem from solvent polarity or irradiation wavelength differences. Standardize light sources (e.g., 254 nm UV lamps) for reproducibility .
Q. How can researchers resolve contradictions in reported spectroscopic data for fluorinated aryl azides?
- Methodology : Cross-validate data using multiple techniques:
- Compare ¹⁹F NMR chemical shifts across solvents (DMSO vs. CDCl₃) to identify solvent-induced shifts.
- Replicate disputed spectra with purified samples to rule out impurity artifacts.
- Consult computational NMR predictions (e.g., GIAO-DFT) to reconcile experimental observations .
Q. What strategies mitigate hazards during large-scale handling of this compound?
- Methodology :
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent moisture absorption and photodegradation.
- Safety Protocols : Use blast shields for reactions involving >1 g quantities due to potential explosive decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
